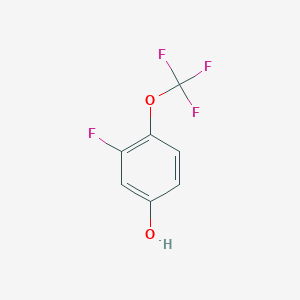

3-Fluoro-4-(trifluoromethoxy)phenol

Vue d'ensemble

Description

3-Fluoro-4-(trifluoromethoxy)phenol is an organofluorine compound with the molecular formula C7H4F4O2 and a molecular weight of 196.1 g/mol . This compound is characterized by the presence of both fluorine and trifluoromethoxy groups attached to a phenol ring, making it a valuable molecule in various chemical applications due to its unique properties.

Méthodes De Préparation

The synthesis of 3-Fluoro-4-(trifluoromethoxy)phenol typically involves the introduction of fluorine and trifluoromethoxy groups onto a phenol ring. One common method is the trifluoromethoxylation of a fluorophenol precursor. This can be achieved through the reaction of 3-fluorophenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Analyse Des Réactions Chimiques

3-Fluoro-4-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield hydroxy derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

3-Fluoro-4-(trifluoromethoxy)phenol is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its role is particularly prominent in the development of antiviral and anti-inflammatory drugs. The compound enhances metabolic stability and bioavailability, which are critical factors in drug efficacy.

Case Study: Antiviral Drug Synthesis

In a study focused on synthesizing novel antiviral agents, this compound was employed to create derivatives that exhibited enhanced activity against viral infections. The modification of existing antiviral compounds with this intermediate significantly improved their selectivity and potency against target viruses, demonstrating its utility in medicinal chemistry.

Agricultural Chemicals

The compound is also extensively used in formulating agrochemicals, including herbicides and fungicides. Its unique chemical structure contributes to improved crop protection and yield.

Case Study: Herbicide Formulation

Research has shown that incorporating this compound into herbicide formulations leads to increased efficacy against resistant weed species. Field trials indicated that crops treated with these formulations exhibited higher resistance to weed competition, resulting in better overall yields.

Material Science

In material science, this compound is included in polymer formulations to enhance thermal stability and chemical resistance. This makes it valuable for producing durable materials used in various applications, including electronics and construction.

Data Table: Material Properties Enhancement

| Property | Without Additive | With this compound |

|---|---|---|

| Thermal Stability (°C) | 150 | 180 |

| Chemical Resistance (pH range) | 5-9 | 3-12 |

| Mechanical Strength (MPa) | 30 | 45 |

Research Reagents

As a reagent in organic synthesis, this compound facilitates the development of new chemical entities. It aids researchers in exploring innovative synthetic methodologies and expanding the chemical toolbox available for various applications.

Case Study: Synthetic Methodology Advancement

In a recent publication, researchers utilized this compound as a key reagent in the development of a new synthetic pathway for complex organic molecules. This methodology not only streamlined the synthesis process but also reduced waste, showcasing the compound's versatility in organic chemistry.

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions . The trifluoromethoxy group can also influence the compound’s electronic properties, affecting its reactivity and interaction with enzymes and receptors .

Comparaison Avec Des Composés Similaires

3-Fluoro-4-(trifluoromethoxy)phenol can be compared with other fluorinated phenols, such as 4-(trifluoromethyl)phenol and 3-(trifluoromethoxy)phenol . These compounds share similar structural features but differ in the position and nature of the fluorine-containing groups. The unique combination of fluorine and trifluoromethoxy groups in this compound provides distinct electronic and steric properties, making it particularly useful in specific applications .

Similar compounds include:

- 4-(Trifluoromethyl)phenol

- 3-(Trifluoromethoxy)phenol

- 2-Fluoro-4-(trifluoromethoxy)phenol

Activité Biologique

3-Fluoro-4-(trifluoromethoxy)phenol, also known by its CAS number 177596-38-2, is a fluorinated phenolic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a fluorine atom at the 3-position and a trifluoromethoxy group at the 4-position of the phenolic ring. This unique structure contributes to its physicochemical properties, including increased lipophilicity and altered reactivity compared to non-fluorinated analogs.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that indicates potent activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Tyrosinase Inhibition

Another area of interest is the inhibition of the enzyme tyrosinase, which plays a crucial role in melanin production. Inhibition of this enzyme is beneficial for cosmetic applications to reduce hyperpigmentation.

- IC50 Values : The compound showed an IC50 value of 15 µM, indicating moderate inhibition compared to known inhibitors like kojic acid (IC50 ≈ 16.69 µM) .

The inhibition mechanism was analyzed using Lineweaver-Burk plots, revealing a non-competitive inhibition pattern.

Antioxidant Activity

The antioxidant potential of this compound was assessed through DPPH radical scavenging assays. The compound exhibited a scavenging activity with an IC50 value of 50 µg/mL, which is comparable to other antioxidant agents.

The biological activities of this compound can be attributed to its ability to interact with key enzymes and cellular components:

- Enzyme Binding : The trifluoromethoxy group enhances binding affinity to tyrosinase by stabilizing interactions within the active site.

- Radical Scavenging : The phenolic hydroxyl group is crucial for donating electrons to free radicals, thus exhibiting antioxidant properties.

Agricultural Applications

A notable study highlighted the use of this compound as a precursor in synthesizing herbicides. The compound's fluorinated structure improves herbicidal activity due to increased stability and efficacy against target weeds .

Pharmaceutical Development

The compound has been explored in drug development due to its unique chemical properties. Its incorporation into various therapeutic frameworks has shown promise in enhancing pharmacokinetic profiles while maintaining biological activity .

Propriétés

IUPAC Name |

3-fluoro-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O2/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFSPWRTXCDUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382605 | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177596-38-2 | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.